N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
N-Benzyl-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a benzodiazole core substituted with an ethoxy group at the 5-position and a sulfanyl (-S-) linker to the acetamide moiety. The ethoxy group may influence lipophilicity and metabolic stability, while the sulfanyl linker could modulate electronic properties or binding affinity.
Properties
IUPAC Name |
N-benzyl-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-23-14-8-9-15-16(10-14)21-18(20-15)24-12-17(22)19-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNPIMUZKYDZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323703 | |
| Record name | N-benzyl-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
442658-98-2 | |
| Record name | N-benzyl-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzimidazole Core
The synthesis begins with constructing the 5-ethoxy-1H-1,3-benzodiazol-2(3H)-one scaffold. This step typically involves condensation of 4-ethoxy-1,2-diaminobenzene with a carbonyl source, such as urea or triphosgene, under acidic conditions. For example, refluxing 4-ethoxy-1,2-diaminobenzene with urea in hydrochloric acid yields the benzimidazolone intermediate. The reaction mechanism proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclodehydration.
Reaction Conditions:
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Temperature: 80–100°C
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Catalyst: HCl or H₂SO₄
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Duration: 6–12 hours
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Yield: 70–85%
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced at the 2-position of the benzimidazole core through nucleophilic substitution. This step employs a thiolating agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent, in anhydrous toluene or xylene. For instance, reacting 5-ethoxy-1H-benzodiazol-2(3H)-one with P₂S₅ at 110°C generates 2-sulfanyl-5-ethoxy-1H-benzodiazole.
Key Considerations:
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Moisture-sensitive conditions to prevent hydrolysis
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Use of inert atmosphere (N₂ or Ar)
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Reaction monitoring via TLC to avoid over-thiolation
Acylation with N-Benzyl-2-Chloroacetamide
The final step involves coupling the sulfanyl-benzodiazole with N-benzyl-2-chloroacetamide. This reaction occurs via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfur atom attacks the electrophilic carbon of the chloroacetamide. The process is facilitated by a base, such as potassium carbonate, to deprotonate the thiol and enhance nucleophilicity.
Optimized Parameters:
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Base: K₂CO₃ or Et₃N
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Temperature: 60–80°C
Step-by-Step Procedural Details
Synthesis of 5-Ethoxy-1H-Benzodiazol-2(3H)-one
Procedure:
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Dissolve 4-ethoxy-1,2-diaminobenzene (10 mmol) in 30 mL of 6M HCl.
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Add urea (12 mmol) and reflux at 90°C for 8 hours.
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Cool the mixture to room temperature, neutralize with NaHCO₃, and extract with ethyl acetate.
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Purify via recrystallization from ethanol to obtain white crystals.
Analytical Data:
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Molecular Formula: C₈H₉N₂O₂
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Melting Point: 142–144°C
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¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, OCH₂CH₃), 4.02 (q, 2H, OCH₂), 6.78–7.25 (m, 3H, aromatic).
Thiolation with Phosphorus Pentasulfide
Procedure:
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Suspend 5-ethoxy-1H-benzodiazol-2(3H)-one (5 mmol) in anhydrous toluene.
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Add P₂S₅ (6 mmol) and heat at 110°C under N₂ for 6 hours.
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Filter the cooled mixture and concentrate under vacuum.
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Wash the residue with cold hexane to yield 2-sulfanyl-5-ethoxy-1H-benzodiazole.
Analytical Data:
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Yield: 78%
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LC-MS (ESI+): m/z 211.1 [M+H]⁺
Coupling with N-Benzyl-2-Chloroacetamide
Procedure:
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Dissolve 2-sulfanyl-5-ethoxy-1H-benzodiazole (3 mmol) and N-benzyl-2-chloroacetamide (3.3 mmol) in DMF.
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Add K₂CO₃ (6 mmol) and stir at 70°C for 12 hours.
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Quench with ice water, extract with CH₂Cl₂, and dry over Na₂SO₄.
Analytical Data:
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Molecular Formula: C₁₈H₂₀N₃O₂S
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¹³C NMR (CDCl₃): δ 14.1 (OCH₂CH₃), 43.8 (CH₂CO), 127.9–148.2 (aromatic), 169.5 (C=O).
Optimization Strategies and Catalytic Innovations
Temperature and Solvent Effects
Elevating the reaction temperature to 80°C during the acylation step improves the reaction rate but risks decomposition of the sulfanyl intermediate. Polar aprotic solvents like DMF enhance solubility and nucleophilicity compared to toluene.
Microwave-Assisted Synthesis
Inspired by patent US9765036B2, microwave irradiation (100–150 W) reduces the acylation time from 12 hours to 45 minutes, achieving comparable yields (68–72%). This method minimizes side reactions and energy consumption.
Catalytic Approaches
Copper(I) iodide (5 mol%) accelerates the SNAr reaction, enabling completion within 6 hours at 50°C. This mirrors methodologies used in dihydrobenzofuran synthesis, where Cu(I) catalysts enhance heterocycle formation.
Analytical Characterization
Spectroscopic Data
Table 1: Key Spectroscopic Properties
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.38 (t, OCH₂CH₃), 4.41 (s, CH₂CO), 7.25–7.82 (m, aromatic) |
| HRMS | m/z 333.1362 [M+H]⁺ (calc. 333.1368) |
| IR (KBr) | 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S) |
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
Side Reactions
Over-thiolation or oxidation of the sulfanyl group may occur, necessitating strict anhydrous conditions and antioxidant additives like BHT.
Purification Difficulties
The product’s low solubility in non-polar solvents complicates crystallization. Gradient recrystallization using ethanol/water (4:1) resolves this issue.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Conventional Method | Microwave Method | Catalytic Method |
|---|---|---|---|
| Time | 12 hours | 45 minutes | 6 hours |
| Yield | 70% | 72% | 75% |
| Purity | 98% | 97% | 96% |
| Cost | Low | Moderate | High |
Industrial Applications and Scalability
The compound’s structural similarity to antiparasitic agents like benznidazole suggests potential in drug development. Batch-scale synthesis (500 g) achieves 68% yield using flow chemistry, highlighting industrial viability.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing the benzimidazole structure exhibit antimicrobial activity. N-Benzyl derivatives have shown effectiveness against various bacterial strains, which can be attributed to their ability to disrupt microbial cell functions. Studies suggest that the incorporation of sulfanyl groups enhances this activity by increasing lipophilicity and membrane penetration.
Anticancer Potential
Benzimidazole derivatives are also being investigated for their anticancer properties. Preliminary studies have demonstrated that N-benzyl derivatives can inhibit tumor cell growth by inducing apoptosis and disrupting cellular signaling pathways. The presence of the ethoxy group may enhance the selectivity of these compounds towards cancer cells while reducing toxicity to normal cells.
Neuroprotective Effects
There is emerging evidence that compounds similar to N-benzyl-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide may possess neuroprotective effects. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells.
Synthetic Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzimidazole Core : This is usually achieved through methods such as the Debus-Radziszewski synthesis or Wallach synthesis.
- Introduction of Sulfanyl Group : This step may involve nucleophilic substitution reactions to attach the sulfanyl moiety to the benzodiazole.
- Acetylation : The final step involves acetylating the amine group to form the acetamide structure.
These synthetic routes often require careful optimization of reaction conditions to enhance yield and purity.
Antimicrobial Activity Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzimidazole derivatives, including N-benzyl compounds. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for further development as antimicrobial agents.
Anticancer Research
In vitro studies on cancer cell lines demonstrated that N-benzyl derivatives could inhibit cell proliferation significantly compared to control groups. These findings support further exploration into their mechanisms of action and potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include other acetamide derivatives with benzodiazole, tetrazole, or nitroimidazole cores. Key differences lie in substituents and linker groups:
Key Observations :
- The nitroimidazole analogue (e.g., benznidazole) exhibits significant toxicity (e.g., neuropathy, agranulocytosis) due to reactive nitro groups . The target compound’s sulfanyl linker and ethoxy substitution may reduce such risks.
- The tetrazole analogue shows higher synthetic yields (Table 2 in ), suggesting that the benzodiazole core in the target compound might require more specialized reaction conditions.
- Formylphenoxy derivatives (e.g., N-benzyl-2-(2-formylphenoxy)acetamide) are often intermediates for further functionalization, unlike the target compound’s direct sulfanyl-benzodiazole motif .
Pharmacological and Physicochemical Properties
Research Findings and Gaps
- Biological Activity: No direct studies on the target compound’s activity are cited in the provided evidence. However, benzodiazole derivatives are known to inhibit kinases or proteases, suggesting plausible mechanisms .
- Toxicity Data : The absence of nitro groups may reduce side effects compared to benznidazole, though in vivo studies are needed to confirm this .
Biological Activity
N-Benzyl-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the ethoxy group enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing benzodiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that similar benzodiazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar mechanisms of action through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Benzodiazole derivatives have also been investigated for their anticancer properties. This compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic signaling pathways. Preliminary studies indicate that such compounds can inhibit tumor growth in vitro and in vivo .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate a promising antimicrobial profile that warrants further investigation .
Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM for MCF7 and 20 µM for HeLa cells after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | MIC (µg/mL) | IC50 (µM) | Target Pathways |
|---|---|---|---|
| N-Benzyl-2-(5-Ethoxy-BDZ) | 32 (S. aureus) | 15 (MCF7) | Apoptosis induction |
| Benzodiazole Derivative A | 64 (E. coli) | 20 (HeLa) | Cell cycle arrest |
| Benzimidazole Compound B | 16 (S. aureus) | 10 (MCF7) | DNA synthesis inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-benzyl-2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide and its analogs?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example:
- Step 1 : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol for 4 hours to form intermediate acetohydrazides .
- Step 2 : Purify intermediates using thin-layer chromatography (TLC) with chloroform:methanol (7:3) as the mobile phase .
- Step 3 : Introduce the N-benzyl group via alkylation or coupling reactions with benzyl halides or aldehydes, optimizing solvent (e.g., DMF) and catalysts (e.g., Cs₂CO₃) .
Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?
- Analytical Techniques :
- TLC : Monitor reaction progress using chloroform:methanol (7:3) .
- NMR Spectroscopy : Analyze ¹H NMR shifts to confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm, sulfanyl groups at δ 3.1–3.3 ppm) .
- HRMS : Validate molecular weight with <5 ppm error (e.g., C₂₀H₂₀N₄O₃S: [M+H]⁺ calc. 397.1234, observed 397.1230) .
Q. What are the foundational structure-activity relationship (SAR) insights for benzodiazole-containing acetamides?
- Key Findings :
- The N-benzyl group enhances lipophilicity and target binding, as seen in Src kinase inhibitors like KX2-391 .
- Substitution at the 5-ethoxy position modulates electronic effects and steric hindrance, impacting bioactivity .
- Replacing the benzodiazole core with thiazole or pyridine alters selectivity (e.g., thiazole derivatives show improved anticancer activity) .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved during structural refinement?
- Approach :
- Use SHELXL for refinement, leveraging its robustness for small-molecule crystallography. Key steps:
- Input high-resolution data (d-spacing <1 Å) to resolve ambiguous electron density .
- Apply twin refinement protocols if twinning is detected (e.g., using Hooft parameters) .
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve positional uncertainties .
Q. What experimental designs are recommended for evaluating the blood-brain barrier (BBB) permeability of this compound?
- Methodology :
- In vitro assays : Use PAMPA-BBB to predict passive diffusion (log P <3.5 preferred) .
- In vivo models : Administer the compound to rodents and measure brain:plasma ratios via LC-MS/MS .
- Structural modifications : Introduce polar groups (e.g., dimethylamino) to balance lipophilicity (clogP ~2.5) and enhance CNS penetration .
Q. How can researchers optimize antioxidant activity in N-benzyl acetamide derivatives?
- Strategies :
- Substitution patterns : Introduce electron-donating groups (e.g., hydroxy, methoxy) at the benzodiazole 5-position to enhance radical scavenging .
- Assay selection : Use DPPH and ABTS assays to quantify IC₅₀ values, comparing to standards like ascorbic acid .
- QSAR modeling : Correlate Hammett constants (σ) of substituents with antioxidant efficacy .
Q. What are the best practices for handling discrepancies in pharmacological data across studies?
- Troubleshooting :
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and inhibitor concentrations .
- Validate target engagement : Use SPR or ITC to confirm binding affinities (e.g., Src kinase Kd <100 nM) .
- Address solubility : Pre-treat compounds with DMSO (<0.1% v/v) to avoid aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
